molecular formula C10H8ClN3O3 B1523923 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid CAS No. 1122021-75-3

1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid

Cat. No. B1523923
CAS RN: 1122021-75-3
M. Wt: 253.64 g/mol
InChI Key: KXGMSASGPADUGR-UHFFFAOYSA-N
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Description

The compound “1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid” is a chemical compound that is used as a building block in the synthesis of various other compounds . It is also known as 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, one method involves starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material . The process steps use a novel variant of anthranilic acid to get Chlorantraniliprole .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a chloropyridinyl group and a methoxy group . The InChI key for this compound is FORBXGROTPOMEH-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be used in the synthesis of novel fluorinated pyrazole carboxamides derivatives . It can also be used in the preparation of certain anthranilamide compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.51 . It has a melting point of 197-200 °C and a boiling point of 477.4±45.0 °C (Predicted) . It has a density of 1.92±0.1 g/cm3 (Predicted) and a vapor pressure of 0Pa at 20℃ .

Scientific Research Applications

Synthesis and Structural Studies

  • Pyrazole Derivatives Synthesis : Shen et al. (2012) investigated the synthesis of new pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. These compounds were characterized using NMR, IR spectroscopies, and HRMS analyses, providing insights into the structural aspects of similar compounds like 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid (Shen, Huang, Diao, & Lei, 2012).

  • Crystallographic Analysis : Kumarasinghe et al. (2009) detailed the crystallographic analysis of related pyrazole compounds, emphasizing the importance of X-ray analysis for unambiguous structure determination. This study provides a methodological framework for analyzing the crystal structure of compounds like this compound (Kumarasinghe, Hruby, & Nichol, 2009).

Biological and Chemical Applications

  • Anti-Cancer Activity : Qiao et al. (2021) synthesized novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives, investigating their in vitro cytotoxicities against various cancer cell lines. This indicates potential anti-cancer applications for similar compounds (Qiao, Chen, Zhang, Huang, Zhang, & Li, 2021).

  • Antimicrobial Activity : Patel et al. (2011) studied new pyridine derivatives, including 2-chloropyridine-3-carboxylic acid, for their antimicrobial properties. This suggests possible antimicrobial applications for structurally related compounds like this compound (Patel, Agravat, & Shaikh, 2011).

Optical and Material Properties

  • Optical Nonlinearity Studies : Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, exploring their optical nonlinearity. This study may provide insights into the optical properties of similar compounds, including this compound (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

  • Fluorescence Characteristics : Ge et al. (2014) conducted research on the fluorescence spectral characteristics of novel pyrazole derivatives, which is relevant for understanding the optical properties of compounds like this compound (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Safety and Hazards

Safety data for this compound suggests that dust formation should be avoided and that it should not be inhaled or come into contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

2-(3-chloropyridin-2-yl)-5-methoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-17-8-5-7(10(15)16)14(13-8)9-6(11)3-2-4-12-9/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGMSASGPADUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C(=C1)C(=O)O)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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